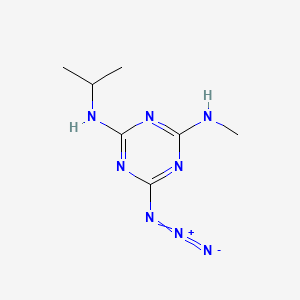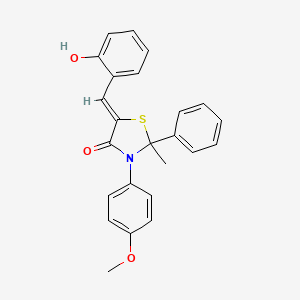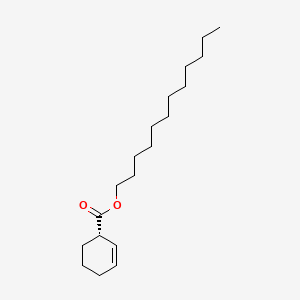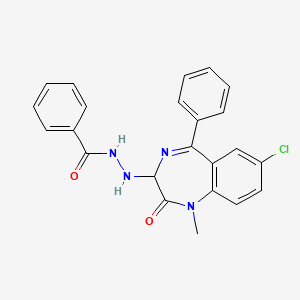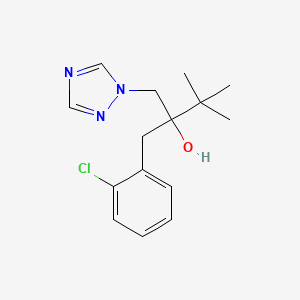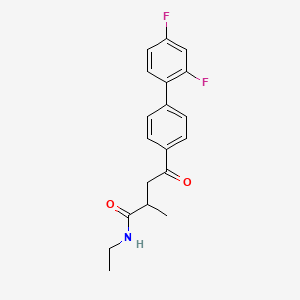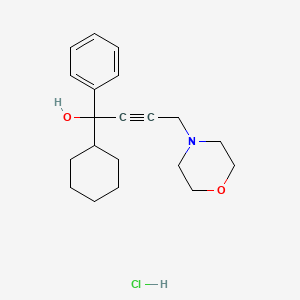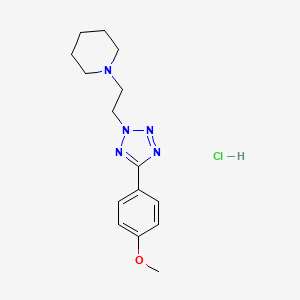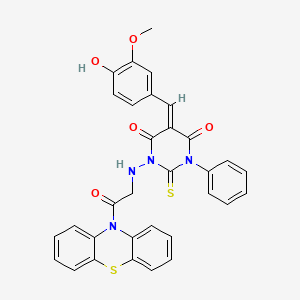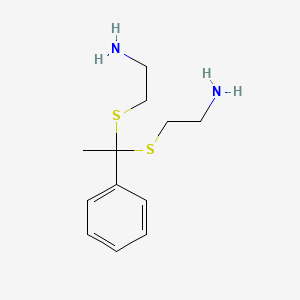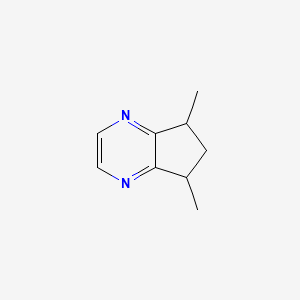
6,7-Dihydro-5,7-dimethyl-5H-cyclopentapyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dihydro-5,7-dimethyl-5H-cyclopentapyrazine is a chemical compound with the molecular formula C9H12N2 and a molecular weight of 148.205 g/mol. It is a derivative of cyclopentapyrazine, featuring a cyclopentane ring fused to a pyrazine ring, with methyl groups at the 5 and 7 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various chemical reactions, including cyclization reactions involving appropriate precursors. One common method involves the cyclization of 1,4-diaminobutane with diketones or ketoaldehydes under acidic conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving controlled reaction conditions to ensure purity and yield. The process may involve the use of catalysts and specific solvents to optimize the reaction.
Analyse Des Réactions Chimiques
Types of Reactions: 6,7-Dihydro-5,7-dimethyl-5H-cyclopentapyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: The compound is used in organic synthesis as a building block for the construction of more complex molecules. It can serve as a precursor for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, the compound may be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its derivatives can be explored for potential biological activity.
Medicine: The compound and its derivatives may be investigated for their therapeutic potential in treating various diseases. They can be used as lead compounds in drug discovery and development.
Industry: In the chemical industry, the compound is utilized in the production of dyes, pigments, and other specialty chemicals. It can also be employed in material science for the development of new materials with unique properties.
Mécanisme D'action
The mechanism by which 6,7-Dihydro-5,7-dimethyl-5H-cyclopentapyrazine exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.
Comparaison Avec Des Composés Similaires
5H-Cyclopentapyrazine: A closely related compound with a similar structure but without the methyl groups.
2,5-Dimethyl-6,7-dihydro-5H-cyclopentapyrazine: Another derivative with a similar molecular framework.
Uniqueness: 6,7-Dihydro-5,7-dimethyl-5H-cyclopentapyrazine is unique due to the presence of methyl groups at specific positions, which can influence its chemical reactivity and biological activity compared to its analogs.
This comprehensive overview provides a detailed understanding of this compound, covering its preparation, reactions, applications, and comparison with similar compounds
Propriétés
Numéro CAS |
41330-21-6 |
|---|---|
Formule moléculaire |
C9H12N2 |
Poids moléculaire |
148.20 g/mol |
Nom IUPAC |
5,7-dimethyl-6,7-dihydro-5H-cyclopenta[b]pyrazine |
InChI |
InChI=1S/C9H12N2/c1-6-5-7(2)9-8(6)10-3-4-11-9/h3-4,6-7H,5H2,1-2H3 |
Clé InChI |
WVYDNDBDLYZJKJ-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C2=NC=CN=C12)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


